molecular formula C22H29N3O4 B2821661 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea CAS No. 1448129-23-4

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea

Cat. No.: B2821661
CAS No.: 1448129-23-4
M. Wt: 399.491
InChI Key: ZPJJJPBRMQVTMA-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups, a piperidinyl group, and a phenylurea moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The benzyl group is first synthesized by reacting 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form 3,4-dimethoxybenzyl alcohol.

    Piperidinyl Group Introduction: The piperidinyl group is introduced by reacting 4-(4-methoxypiperidin-1-yl)phenylamine with an appropriate coupling reagent.

    Urea Formation: The final step involves the reaction of the benzyl intermediate with the piperidinyl intermediate in the presence of a urea-forming reagent, such as phosgene or a phosgene substitute, under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway Involvement: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(4-aminophenyl)urea: Similar structure but lacks the piperidinyl group.

    1-(3,4-Dimethoxybenzyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)thiourea: Contains a thiourea moiety instead of urea.

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is unique due to its combination of methoxy-substituted benzyl, piperidinyl, and phenylurea groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-10-12-25(13-11-19)18-7-5-17(6-8-18)24-22(26)23-15-16-4-9-20(28-2)21(14-16)29-3/h4-9,14,19H,10-13,15H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJJPBRMQVTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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